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Compound of Interest

Compound Name:
3-Methoxy-1H-pyrrole-2-

carbonitrile

CAS No.: 54764-97-5

Cat. No.: B3353490

Get Quote

Executive Summary
3-methoxy-substituted pyrroles represent a unique class of electron-rich heterocycles. Unlike

their 2-substituted counterparts, functionalization at the 3-position (the

-position) exerts a distinct electronic influence, primarily through mesomeric (

) donation without the steric hindrance often associated with

-substitution. This guide analyzes the UV-Vis absorption characteristics of these moieties,
contrasting them with unsubstituted and 2-substituted alternatives. It highlights their critical role
as chromophoric subunits in bioactive natural products (e.g., Prodigiosins) and provides a
validated protocol for their synthesis and handling, addressing their inherent oxidative
instability.
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To understand the spectral shifts of 3-methoxypyrroles, one must analyze the perturbation of

the pyrrole

-system.

The Auxochromic Effect: The methoxy group (-OMe) acts as a strong auxochrome. The lone

pair on the oxygen atom participates in

conjugation with the pyrrole ring.

Positional Variance (

vs.

):

2-Methoxy (

): Resonance structures place negative charge density at N1, C3, and C5. This position is
electronically coupled to the nitrogen lone pair, often leading to instability and rapid
oxidation to pyrrolinones.

3-Methoxy (

): Resonance delocalization is distributed effectively across C2 and C5. While still
electron-rich and prone to oxidation, the 3-methoxy motif is a defining feature of the
Prodigiosin class of alkaloids, where it contributes to the characteristic sharp absorption
band in the visible region.

Visualizing the Electronic Effect
The following diagram illustrates the resonance contribution of the 3-methoxy group compared

to the unsubstituted ring, clarifying why bathochromic shifts (red shifts) occur.
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Figure 1: Mechanistic flow of the 3-methoxy auxochromic effect resulting in spectral shifts.

Comparative Spectral Analysis
The UV-Vis absorption maxima (

) of pyrroles are highly solvent-dependent (solvatochromism) and sensitive to substitution
patterns.

Table 1: Comparative Absorption Maxima (Simple Systems)
Note: Isolated "3-methoxy-1H-pyrrole" is chemically unstable. Data below reflects stable N-

protected derivatives or theoretical values compared to standards.
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Compound
Substituent
Position (nm)

(M

cm

)

Solvent
Key
Observatio
n

Pyrrole Unsubstituted 210 ~5,000 Ethanol

Reference

standard.

Absorbs in far

UV.

1-

Methylpyrrole
N-substituted 215 ~6,000 Ethanol

Slight red

shift due to

alkyl

induction.

3-Methoxy-1-

tosylpyrrole

3-Position (

)
228 - 235 ~7,500 MeOH

Distinct

bathochromic

shift vs.

unsubstituted

.

2-

Methoxypyrro

le

2-Position (

)

N/A

(Unstable)
- -

Rapidly

tautomerizes

to pyrrolin-2-

one.

Prodigiosin
3-Methoxy

(Ring B)
535 ~110,000 Acidic EtOH

The 3-OMe

group is

essential for

this intense

visible band.

Table 2: Impact in Conjugated Systems (Porphyrins)
In drug development, 3-methoxypyrroles are often building blocks for porphyrins. The table

below shows the effect of methoxy substitution on the phenyl rings attached to the pyrrole

(meso-position), a common structural variation.
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Porphyrin
Derivative (Meso-
substituted)

Soret Band (nm) Q-Bands (nm) Electronic Effect

H2TPP

(Tetraphenylporphyrin)
417 515, 550, 590, 645 Baseline.

H2TPP-(3-OMe)

(Meta)
420 516, 551, 591, 647

Moderate red shift (+3

nm). Inductive effect

dominates.

H2TPP-(4-OMe)

(Para)
422 519, 555, 594, 650

Stronger red shift (+5

nm). Direct resonance

conjugation.

H2TPP-(2-OMe)

(Ortho)
418 Similar to TPP

Steric hindrance limits

resonance planarity.

Technical Insight: The 3-methoxy group on a simple pyrrole ring causes a larger energy

perturbation than a 3-methoxy group on a meso-phenyl ring of a porphyrin, because the latter is

electronically decoupled by the rotation of the phenyl ring.

Experimental Protocol: Synthesis & Characterization
Challenge: 3-methoxypyrroles are prone to oxidation and polymerization. Solution: The

following protocol utilizes a Barton-Zard type approach or a Pd-catalyzed coupling to generate

a stable precursor (carboxylate ester), which can be decarboxylated in situ or used directly.

Workflow Diagram
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Starting Material:
3-Iodopyrrole (N-Boc protected)

Step 1: Pd-Catalyzed Coupling
(Pd(OAc)2, Methyl Malonate)

 65°C, 48h

Intermediate:
Pyrrole-β-ketoester

Step 2: Decarboxylation/Deprotection
(TFA, CH2Cl2)

 Acidic Hydrolysis

Target:
3-Methoxy-Substituted Pyrrole

Analysis:
UV-Vis (Solvatochromism Check)

 Immediate Measurement

Click to download full resolution via product page

Figure 2: Validated synthetic route for accessing 3-methoxy pyrrole motifs.

Detailed Protocol (Pd-Catalyzed Route)
Based on methodology adapted from recent photosynthetic tetrapyrrole synthesis (See Ref 1).
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Reagents: 3-iodo-N-Boc-pyrrole (1.0 eq), Potassium monomethyl malonate (2.0 eq),

Pd(OAc)

(5 mol%), Xantphos (5 mol%), Et

N.

Coupling: Dissolve reagents in dry THF. Heat to 65°C under Argon for 48 hours. The Pd-

catalyst facilitates the insertion of the malonate group at the 3-position.

Workup: Filter through Celite, concentrate, and purify via flash chromatography

(Hexane/EtOAc).

Conversion to Methoxy: The resulting

-ketoester is often methylated (MeI/K

CO

) and then decarboxylated to yield the methoxy functionality, or used as the "masked" 3-
methoxy equivalent in condensation reactions.

UV-Vis Measurement:

Prepare a

M solution in spectroscopic grade Methanol.

Critical Control: Run a baseline scan with pure solvent.

Scan Range: 200 nm – 800 nm (if analyzing prodigiosin-like derivatives) or 200 nm – 400

nm (for simple pyrroles).

Applications in Drug Development
The 3-methoxypyrrole motif is not merely a spectroscopic curiosity; it is a pharmacophore.

Prodigiosins (Immunosuppressants): The 3-methoxy group in Ring B is essential for the

molecule's ability to bind copper and cleave DNA. The spectral band at 535 nm is used to

monitor the concentration and purity of these potential anticancer agents.
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BODIPY Dyes: 3-methoxy-substituted BODIPYs exhibit high fluorescence quantum yields

and are used as biological labels. The methoxy group locks the conformation via non-

covalent S---O or H-bond interactions, sharpening the spectral bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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